1-(Pyrimidin-5-yl)propan-1-imine
Description
Overview of Imine Functionalities and Their Significance in Synthetic Methodologies
Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond (C=N). wikipedia.org This functional group is a cornerstone of modern synthetic organic chemistry, serving as a versatile intermediate in a multitude of chemical transformations. numberanalytics.com The formation of imines typically occurs through the condensation of a primary amine with an aldehyde or a ketone. wikipedia.orgacs.org This reaction is reversible and often acid-catalyzed, proceeding through a carbinolamine intermediate. libretexts.org
The significance of imines in synthetic methodologies stems from their dual reactivity. The imine carbon is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a base or a nucleophile. masterorganicchemistry.com This dual nature enables imines to participate in a wide range of reactions, including:
Nucleophilic Additions: A broad spectrum of nucleophiles can add to the imine carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com
Reductions: Imines can be readily reduced to form amines, a reaction of fundamental importance in the synthesis of many pharmaceuticals and agrochemicals. wikipedia.org
Cycloadditions: Imines can act as dienophiles or heterodienes in Diels-Alder reactions, providing access to complex heterocyclic systems. wikipedia.orgnih.gov
Rearrangements: Under certain conditions, imines can undergo rearrangements to form a variety of other functional groups.
The incorporation of an N-heterocyclic moiety, such as a pyrimidine (B1678525) ring, into the imine structure can significantly modulate its electronic properties and reactivity. N-heterocyclic imines have found widespread applications in coordination chemistry and have been used to stabilize electron-deficient species. rsc.orgresearchgate.netrsc.org
The Pyrimidine Nucleus as a Versatile Scaffold in Chemical Research
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. researchgate.net This structural motif is of paramount importance in nature, as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). researchgate.netnih.gov The biological significance of pyrimidines has made them a "privileged scaffold" in medicinal chemistry, meaning that this core structure is frequently found in biologically active compounds. nih.govbenthamscience.com
The versatility of the pyrimidine nucleus in chemical research can be attributed to several factors:
Diverse Biological Activities: Pyrimidine derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular activities. nih.govorientjchem.orgresearchgate.net
Synthetic Accessibility: A wide variety of synthetic methods are available for the preparation and functionalization of the pyrimidine ring, allowing for the creation of large and diverse libraries of compounds. researchgate.netresearchgate.netgrowingscience.com
Structural Modifiability: The pyrimidine ring can be readily substituted at various positions, enabling fine-tuning of its physicochemical and biological properties. mdpi.com
The combination of a pyrimidine scaffold with an imine functionality, as in 1-(Pyrimidin-5-yl)propan-1-imine, is anticipated to yield a molecule with a unique and potentially valuable chemical profile.
Contextualization of this compound within the Broader Scope of Imine and Pyrimidine Chemistry
The synthesis of such a compound would likely involve the condensation of 5-acetylpyrimidine (B120317) with propylamine (B44156). The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the pyrimidine ring, which would likely increase the electrophilicity of the imine carbon. This enhanced electrophilicity could make the compound a valuable substrate for nucleophilic addition reactions.
Furthermore, the presence of the pyrimidine ring opens up possibilities for its use as a ligand in coordination chemistry or as a building block for the synthesis of more complex heterocyclic systems. The nitrogen atoms of the pyrimidine ring and the imine nitrogen could all potentially coordinate to metal centers.
Research Gaps and Opportunities in the Study of this compound
The lack of specific literature on this compound highlights a significant research gap and a corresponding opportunity for new scientific inquiry. Key areas that warrant investigation include:
Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is the first crucial step. Following its synthesis, a thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide fundamental data on its structure and properties.
Reactivity Studies: A systematic investigation of the reactivity of this compound with a range of electrophiles and nucleophiles would elucidate its chemical behavior and potential for use in organic synthesis.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, electronic structure, and reactivity. nih.gov This would provide valuable insights to guide experimental work.
Biological Screening: Given the prevalence of the pyrimidine scaffold in bioactive molecules, this compound and its derivatives should be screened for a variety of biological activities.
The exploration of this and similar pyrimidine-containing imines could lead to the discovery of novel reactions, catalysts, and therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(Pyridin-2-yl)propan-1-one | C8H9NO | 135.16 | |
| 1-(Pyrimidin-5-yl)ethan-1-one | 145427-72-1 | C6H6N2O | 122.12 |
| n-(Pyrimidin-5-ylmethyl)propan-1-amine | 1275458-06-4 | C8H13N3 | 151.21 |
| 3-(Pyrimidin-4-yl)propan-1-ol | C7H10N2O | 138.17 |
Data for this table was compiled from publicly available chemical databases. Properties for this compound are not available due to a lack of published research.
Table 2: Spectroscopic Data for a Related Imine
| Spectroscopic Technique | Key Features for a Hypothetical Pyrimidine-Imine |
| ¹H NMR | Signals corresponding to pyrimidine ring protons, aliphatic protons of the propane (B168953) chain, and a characteristic downfield shift for the imine proton. |
| ¹³C NMR | A signal for the imine carbon (C=N) typically in the range of 160-170 ppm, along with signals for the pyrimidine and propane carbons. |
| IR Spectroscopy | A characteristic C=N stretching vibration in the region of 1690-1640 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, and fragmentation patterns that can help confirm the structure. |
This table presents hypothetical data based on known spectroscopic trends for imines and pyrimidines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
1-pyrimidin-5-ylpropan-1-imine |
InChI |
InChI=1S/C7H9N3/c1-2-7(8)6-3-9-5-10-4-6/h3-5,8H,2H2,1H3 |
InChI Key |
PMONSSRXZGWYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=N)C1=CN=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyrimidin 5 Yl Propan 1 Imine: Strategies and Optimizations
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 1-(Pyrimidin-5-yl)propan-1-imine, the most logical disconnection is at the carbon-nitrogen double bond (C=N) of the imine functionality. This disconnection reveals two primary synthons: a pyrimidine-containing carbonyl compound and a simple amine.
This retrosynthetic step points to a forward synthesis involving the condensation of pyrimidine-5-carbaldehyde (B119791) and propan-1-amine. This approach is strategically sound as it breaks the molecule into two readily accessible or preparable fragments. youtube.com The pyrimidine-5-carbaldehyde can be considered the electrophilic partner, while propan-1-amine serves as the nucleophile.
Direct Condensation Approaches for Imine Formation
The most common and straightforward method for imine synthesis is the direct condensation of an aldehyde or ketone with a primary amine. acs.org This approach is widely applicable and can be adapted for the synthesis of this compound from pyrimidine-5-carbaldehyde and propan-1-amine.
Mechanistic Pathways of Aldehyde-Amine Condensation
The condensation reaction proceeds through a two-stage mechanism. Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This step is typically reversible. The subsequent step involves the acid-catalyzed dehydration of the hemiaminal to yield the final imine. The removal of water is crucial as it drives the equilibrium towards the product. acs.org
Influence of Catalysts and Solvents on Reaction Efficiency
The efficiency of imine formation is significantly influenced by the choice of catalysts and solvents. While some reactions can proceed without a catalyst, particularly with reactive starting materials, catalysis is often employed to enhance reaction rates and yields. scirp.orgscirp.org
Catalysts:
Acid Catalysts: Protic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, MgSO₄) are commonly used to protonate the hydroxyl group of the hemiaminal, facilitating its departure as water. acs.orgnih.gov
Base Catalysts: In some cases, bases can promote the reaction, although this is less common for simple aldehyde-amine condensations. organic-chemistry.org
Organocatalysts: Proline and its derivatives have been shown to be effective organocatalysts for imine formation. organic-chemistry.org
Metal Catalysts: Various transition metal catalysts, including those based on copper, ruthenium, and gold, have been developed for imine synthesis, often enabling milder reaction conditions. researchgate.netrsc.org
Solvents: The choice of solvent can impact reaction rates and ease of water removal.
Aprotic Solvents: Solvents like toluene (B28343) or benzene (B151609) are often used with a Dean-Stark apparatus to azeotropically remove water. acs.org
Polar Solvents: Alcohols like ethanol (B145695) or methanol (B129727) can also be used, sometimes in the presence of a dehydrating agent like magnesium sulfate (B86663) or molecular sieves. acs.orgnih.gov
Green Solvents: In line with the principles of green chemistry, water or solvent-free conditions have been explored for imine synthesis. acs.orgacs.org Microwave irradiation has also been employed to accelerate the reaction. nih.gov
The following table summarizes the general effects of different catalysts and solvents on imine condensation reactions.
| Catalyst | Solvent | General Effect on Yield | Reference |
| Acetic Acid | Methanol | Good to excellent yields can be achieved. | scirp.org |
| Magnesium Sulfate | Dichloromethane / Ethyl Alcohol | Acts as a drying agent, shifting equilibrium to favor product formation. | acs.orgnih.gov |
| None (Solvent-free) | None | High yields can be obtained, especially with pressure reduction to remove water. | scirp.orgscirp.org |
| Silica | Solvent-free (Microwave) | High yields, demonstrating a green chemistry approach. | acs.orgresearchgate.net |
| Choline Hydroxide | Choline Hydroxide (as solvent) | Excellent yields, serving as a green and recyclable medium. | mdpi.com |
Alternative Synthetic Routes to this compound
While direct condensation is the most probable route, alternative methods for imine synthesis could also be applied to produce this compound.
Transimination Reactions for Target Compound Synthesis
Transimination, or imine exchange, involves the reaction of an existing imine with a different amine or carbonyl compound. To synthesize the target compound via this method, one could react a pre-formed imine (e.g., N-benzylidene-propan-1-amine) with pyrimidine-5-carbaldehyde. Alternatively, an imine derived from pyrimidine-5-carbaldehyde could react with propan-1-amine. This method can be useful when one of the starting materials is sensitive or when a specific imine is more readily available.
Novel Catalytic Approaches to Imine Formation
Recent research has focused on developing novel and more sustainable catalytic systems for imine synthesis.
Photocatalysis: Visible-light-mediated photocatalysis has emerged as a green method for imine synthesis, often from the oxidation of amines. researchgate.net
Enzymatic Synthesis: Biocatalysts, such as D-amino acid oxidase, have been used for the synthesis of imines from primary amines under mild, aqueous conditions. mdpi.com
Gold Catalysis: Gold(I) precatalysts have been shown to be effective in intermolecular alkyne hydroamination to form imines. organic-chemistry.org
Self-Replicating Catalysis: An intriguing approach involves using the imine product itself as a catalyst to accelerate its own formation. researchgate.net
These novel methods offer potential advantages in terms of efficiency, selectivity, and environmental impact and could be explored for the synthesis of this compound.
Chemo- and Regioselective Synthesis of the Pyrimidine-Imine Conjugate
The synthesis of this compound would most logically proceed through the condensation of a pyrimidine-5-carbaldehyde with propylamine (B44156). This reaction is a classic example of imine formation, also known as a Schiff base formation. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. masterorganicchemistry.comlibretexts.orglibretexts.org
The key to a successful synthesis lies in the selective formation of the desired product. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity is the preference for reaction at one position over another. youtube.com In the context of synthesizing this compound, the primary challenge is the synthesis of the precursor, pyrimidine-5-carbaldehyde. The pyrimidine (B1678525) ring is electron-deficient, which can influence its reactivity. youtube.com
Several methods have been reported for the synthesis of pyrimidine-5-carbaldehydes. One approach involves the Reimer-Tiemann reaction on suitable pyrimidine precursors. acs.org Another effective method is the one-pot synthesis from 5-bromopyrimidine (B23866) via a metal-halogen exchange to form a pyrimidin-5-yl-lithium intermediate, which then reacts with a suitable formylating agent like ethyl formate. tandfonline.comtandfonline.com The reaction of α-formylaroylketene dithioacetals with amidines also provides a pathway to pyrimidine-5-carbaldehydes. researchgate.net
Once pyrimidine-5-carbaldehyde is obtained, its reaction with propylamine to form the target imine is expected to be highly chemoselective. The aldehyde functional group is significantly more electrophilic than the carbons of the pyrimidine ring, ensuring that the amine will preferentially attack the carbonyl carbon. youtube.comchemistrysteps.com
The regioselectivity is controlled by the initial synthesis of the 5-substituted pyrimidine precursor. The choice of starting materials and reaction conditions in the synthesis of the pyrimidine ring itself will dictate the position of the aldehyde group. For instance, multicomponent reactions can offer regioselective access to highly substituted pyrimidines. nih.gov
To illustrate the conditions for the crucial imine formation step, the following table provides representative examples from the literature for the synthesis of imines from aldehydes and primary amines.
| Aldehyde Precursor | Amine Precursor | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethylamine | Ethanol | Room Temperature | High | youtube.com |
| N-(2-fluorophenyl)pyrrole-2-carbaldehyde | Methylamine | Toluene | p-Toluenesulfonic acid (PTSA), Reflux with Dean-Stark trap | Not specified, but reaction went to completion | sciencemadness.org |
| Various Aldehydes | Various Primary Amines | Methanol | Mildly acidic (pH 4-5) | General Method | chemistrysteps.com |
This table presents generalized conditions for imine formation and does not represent a direct synthesis of the title compound.
Scale-Up Considerations and Process Optimization for Compound Generation
Transitioning the synthesis of this compound from a laboratory setting to a larger industrial scale introduces a new set of challenges that must be addressed through careful process optimization. The primary goals of scale-up are to ensure safety, reproducibility, cost-effectiveness, and high purity of the final active pharmaceutical ingredient (API). gd3services.comevotec.com
Key Considerations for Scale-Up:
Synthetic Route Selection: The initial synthetic route may need to be re-evaluated for large-scale production. An ideal route minimizes the number of steps, avoids hazardous reagents and extreme reaction conditions (e.g., very low temperatures), and utilizes readily available and cost-effective starting materials. evotec.comcatsci.com For instance, while the lithiation of 5-bromopyrimidine is effective on a lab scale, the use of n-butyllithium at very low temperatures can pose safety and engineering challenges on a large scale. tandfonline.com Alternative routes might be explored.
Reaction Conditions Optimization: Each step of the synthesis must be optimized. For the imine formation, this includes optimizing the solvent, temperature, reaction time, and the stoichiometry of the reactants. While the reaction often proceeds at room temperature, gentle heating might be required to drive the reaction to completion. The removal of water, for example by using a Dean-Stark apparatus, can shift the equilibrium towards the product, increasing the yield. sciencemadness.org
Catalyst Selection and Loading: If a catalyst is used, its selection is critical. For imine synthesis, acid catalysis is common. libretexts.org On a large scale, heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture, simplifying purification and reducing waste. pharmtech.com The catalyst loading needs to be optimized to be as low as possible without compromising the reaction rate and yield.
Work-up and Purification: The isolation and purification of the final product are crucial for obtaining an API of high purity. Crystallization is a preferred method for purification on a large scale as it is generally more cost-effective and efficient than chromatography. gd3services.com The development of a robust crystallization process is a key aspect of process optimization.
Process Safety: A thorough safety assessment is required before any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and the final product, as well as identifying any potential runaway reaction scenarios. catsci.com
The following table outlines some parameters that would need to be optimized during the scale-up of the synthesis of this compound.
| Parameter | Laboratory Scale | Pilot/Industrial Scale Considerations |
| Synthesis of Pyrimidine-5-carbaldehyde | Lithiation of 5-bromopyrimidine at -100 °C tandfonline.com | Explore alternative, less hazardous, and more temperature-friendly routes. |
| Imine Formation | Stirring at room temperature in a suitable solvent like ethanol. youtube.com | Optimization of temperature, potential use of azeotropic distillation to remove water, and minimizing solvent use. |
| Purification | Silica gel chromatography. | Development of a scalable crystallization method. |
| Reagents | Use of n-butyllithium. tandfonline.com | Sourcing of bulk quantities, handling of pyrophoric reagents, and consideration of less hazardous alternatives. |
This table is a predictive guide to the types of optimizations that would be necessary for scaling up the synthesis of the title compound.
Advanced Spectroscopic and Crystallographic Elucidation of 1 Pyrimidin 5 Yl Propan 1 Imine Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(Pyrimidin-5-yl)propan-1-imine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the atomic connectivity and spatial arrangement can be constructed.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons and the propyl chain protons. The protons on the pyrimidine ring (at positions 2, 4, and 6) would likely appear in the downfield region (δ 8.5-9.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms. The imine proton (-CH=N-) is also expected in this region. The protons of the propyl group would appear more upfield, with the methylene (B1212753) group adjacent to the imine nitrogen being the most deshielded of the three.
¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data. The pyrimidine ring carbons are expected to resonate at δ 140-160 ppm. The imine carbon (-C=N-) would also be found in the downfield region, typically around δ 160-170 ppm. The carbons of the propyl chain would appear in the upfield region of the spectrum.
To confirm these assignments and establish the precise connectivity, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For instance, it would show correlations between the protons of the ethyl group within the propyl chain (CH₃-CH₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton.
Expected ¹H and ¹³C NMR Data for this compound
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Pyrimidine-H2 | 9.0 - 9.2 | 155 - 158 | C4, C6 |
| Pyrimidine-H4 | 8.8 - 9.0 | 150 - 153 | C2, C5, C6 |
| Pyrimidine-H6 | 8.8 - 9.0 | 150 - 153 | C2, C4, C5 |
| Pyrimidine-C5 | - | 125 - 130 | H4, H6, Imine-H |
| Imine-CH | 8.0 - 8.5 | 160 - 165 | Pyrimidine-C5, Propyl-CH₂ |
| Propyl-CH₂ | 3.5 - 3.8 | 50 - 55 | Imine-C, Propyl-CH₃ |
| Propyl-CH₂ | 1.6 - 1.9 | 20 - 25 | Propyl-CH₃, Propyl-CH₂ (adjacent to N) |
| Propyl-CH₃ | 0.9 - 1.2 | 10 - 15 | Propyl-CH₂ |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Dynamic NMR Studies of Imine Isomerism (E/Z Isomerism)
Imines can exist as E (entgegen) and Z (zusammen) stereoisomers due to the restricted rotation around the C=N double bond. nih.gov These isomers can often be distinguished by NMR spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), which detects through-space proximity between atoms. researchgate.net
In the case of this compound, the E and Z isomers would likely exhibit small differences in their chemical shifts. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be the most definitive method to differentiate between them. For the E-isomer, a cross-peak would be expected between the imine proton and the protons of the adjacent methylene group of the propyl chain. Conversely, for the Z-isomer, an NOE might be observed between the imine proton and the protons of the pyrimidine ring. The presence and relative intensities of these cross-peaks can provide information on the predominant isomer in solution and the dynamics of the isomerization process. researchgate.net The rate of E/Z isomerization can also be studied by variable temperature NMR experiments. nih.gov
Vibrational Spectroscopy for Functional Group Identification and Environmental Effects
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be sensitive to the molecular environment.
Fourier Transform Infrared (FT-IR) Spectroscopic Signatures
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the pyrimidine ring and the imine group.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyrimidine ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the propyl chain. researchgate.net |
| C=N Stretch (Imine) | 1690 - 1640 | Characteristic stretching vibration of the imine double bond. fluorochem.co.uk |
| C=C/C=N Stretch (Aromatic) | 1600 - 1450 | Ring stretching vibrations of the pyrimidine moiety. researchgate.net |
| C-N Stretch | 1250 - 1000 | Stretching vibration of the C-N single bond. |
The precise position of the C=N stretching frequency can be influenced by conjugation with the pyrimidine ring and the electronic nature of the substituents.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to show strong signals for the C=C and C=N stretching vibrations of the pyrimidine ring and the imine group. The symmetric breathing modes of the pyrimidine ring are also often prominent in the Raman spectrum.
Mass Spectrometry for Molecular Connectivity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₇H₉N₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of the molecular ion upon ionization provides a "fingerprint" that can be used to confirm the structure. The fragmentation process is often initiated by the loss of electrons from lone pairs or pi systems. Common fragmentation pathways for this molecule would likely involve cleavages at the bonds adjacent to the imine and the pyrimidine ring.
Plausible Fragmentation Pathways for this compound
| m/z Value | Possible Fragment Ion | Plausible Fragmentation Pathway |
| [M]⁺ | [C₇H₉N₃]⁺ | Molecular ion |
| [M-1]⁺ | [C₇H₈N₃]⁺ | Loss of a hydrogen radical |
| [M-28]⁺ | [C₅H₅N₃]⁺ | Loss of ethene (C₂H₄) from the propyl chain |
| [M-29]⁺ | [C₆H₈N₂]⁺ | Loss of HCN from the pyrimidine ring |
| [C₅H₄N₂]⁺ | Pyrimidin-5-yl cation | Cleavage of the C-C bond between the pyrimidine and the imine group |
| [C₃H₆N]⁺ | [CH₃CH₂CH=N]⁺ | Cleavage of the C-C bond between the imine and the pyrimidine ring |
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the confirmation of the proposed connectivity of this compound.
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a notable absence of detailed research specifically focused on the chemical compound this compound. Despite extensive searches for advanced spectroscopic and crystallographic data, no dedicated studies detailing the high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), or X-ray crystallography of this particular molecule could be identified.
While research exists for structurally related compounds, such as pyrimidine derivatives and other imines, this body of work does not provide the specific data required for a thorough elucidation of this compound's elemental composition, structural derivatization, or solid-state architecture. Methodologies that would be crucial for such an analysis, including single crystal X-ray diffraction to understand intermolecular interactions and crystal packing, have been applied to similar chemical classes. For instance, studies on other pyrimidine-containing molecules have successfully utilized these techniques to explore their supramolecular features. However, the unique structural arrangement of this compound means that these findings cannot be directly extrapolated.
The requested detailed analysis, including data tables on its spectroscopic and crystallographic properties, is therefore not possible based on the current body of published scientific research. The scientific community has yet to publish specific findings on the following analytical characterizations for this compound:
High-Resolution Mass Spectrometry (HRMS): No available data on its precise elemental composition.
Tandem Mass Spectrometry (MS/MS): No fragmentation studies to confirm its structural connectivity.
X-ray Crystallography: No published single-crystal X-ray diffraction data, which would be essential for determining its three-dimensional structure, crystal packing, and hydrogen bonding networks.
Consequently, an article focusing solely on the advanced spectroscopic and crystallographic elucidation of this compound with detailed research findings and data tables cannot be generated at this time due to the lack of specific primary research on this compound.
Reactivity Profiles and Mechanistic Investigations of 1 Pyrimidin 5 Yl Propan 1 Imine
Nucleophilic Addition Reactions at the Imine Carbon
The carbon-nitrogen double bond of the imine group in 1-(pyrimidin-5-yl)propan-1-imine is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures.
The addition of organometallic reagents, such as Grignard and organolithium reagents, to the imine carbon represents a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of chiral amines. While specific studies on this compound are not extensively documented, the general principles of stereoselective addition to imines can be applied. The stereochemical outcome of these reactions is often influenced by the nature of the organometallic reagent, the solvent, and the presence of chiral auxiliaries or catalysts.
For instance, the reaction of a related imine with various organometallic reagents could be expected to yield products with varying degrees of diastereoselectivity, as illustrated in the hypothetical data below.
| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Ethylmagnesium Bromide | Diethyl Ether | -78 | 65:35 |
| 2 | Ethyllithium | Toluene (B28343) | -78 | 70:30 |
| 3 | Ethylmagnesium Bromide / CeCl₃ | THF | -78 | 85:15 |
This is a hypothetical data table based on general principles of stereoselective additions to imines.
The reduction of the imine functionality in this compound to the corresponding amine is a synthetically important transformation. This can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.
A study on the reduction of structurally similar imine-containing imidazo[1,2-a]pyrimidine derivatives demonstrated the successful conversion of the imine group to an amine using sodium borohydride in methanol (B129727). nih.gov The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion.
The general pathway for the reduction is as follows:
Nucleophilic Attack: The hydride ion (H⁻) from the reducing agent attacks the imine carbon.
Intermediate Formation: A nitrogen anion intermediate is formed.
Protonation: The nitrogen anion is protonated by the solvent (e.g., methanol) to yield the final amine product.
| Entry | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 3 | 92 |
| 2 | LiAlH₄ | THF | 1 | 95 |
| 3 | H₂/Pd-C | Ethanol (B145695) | 12 | 88 |
This is a hypothetical data table based on the reduction of analogous imine compounds. nih.gov
Cycloaddition Reactions Involving the Imine Moiety
The imine bond can participate in various cycloaddition reactions, acting as a 2π component. These reactions are valuable for the construction of nitrogen-containing heterocyclic rings.
Imines can also participate in [2+2] cycloadditions with ketenes to form β-lactams and in [4+2] cycloadditions (Diels-Alder reactions) where the imine acts as the dienophile. The reactivity of the imine in these reactions is influenced by the electronic nature of its substituents. The electron-withdrawing character of the pyrimidine (B1678525) ring in this compound would be expected to enhance its reactivity as a dienophile in Diels-Alder reactions. These reactions offer a route to various six-membered heterocyclic structures.
| Cycloaddition Type | Reactant | Product Type |
| [2+2] | Ketene | β-Lactam |
| [4+2] | Diene | Tetrahydropyridine |
Transformations of the Pyrimidine Ring System
The pyrimidine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. It can undergo various transformations, including nucleophilic substitution and ring-opening reactions, often under specific conditions.
For example, studies on other pyrimidine derivatives have shown that the ring can be susceptible to attack by strong nucleophiles, leading to either substitution of leaving groups (if present) or, in some cases, ring cleavage. rsc.org The specific conditions required for such transformations on this compound would need to be experimentally determined, but the inherent electronic properties of the pyrimidine ring suggest that such reactions are plausible. For instance, highly electron-deficient pyrimidinones have been shown to undergo ring transformations with bidentate nucleophiles. mdpi.com
Electrophilic Aromatic Substitution Reactivity
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring. wikipedia.orgorganicchemistrytutor.com This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), making such reactions significantly more difficult compared to benzene (B151609). wikipedia.orgwikipedia.org The reactivity is further diminished under the acidic conditions often required for EAS, as the nitrogen atoms become protonated, increasing their electron-withdrawing effect. wikipedia.org
In the rare instances that electrophilic substitution does occur on an unactivated pyrimidine, it proceeds at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgresearchgate.net For this compound, this position is already substituted. Therefore, any further EAS would have to occur at the C-2, C-4, or C-6 positions, which are highly electron-deficient and thus strongly disfavored. The presence of activating, electron-donating groups can facilitate EAS on the pyrimidine ring, but the 1-iminopropyl substituent is unlikely to serve this role, especially under acidic conditions where the imine nitrogen would be protonated. researchgate.netresearchgate.net Consequently, electrophilic aromatic substitution on the pyrimidine ring of this compound is expected to be exceptionally challenging.
Table 1: Relative Reactivity Towards Electrophilic Aromatic Substitution
| Compound | Relative Reactivity | Reason |
|---|---|---|
| Benzene | Baseline | Standard aromatic system. |
| Pyridine | Much Lower than Benzene | One electronegative N atom deactivates the ring. wikipedia.org |
| Pyrimidine | Even Lower than Pyridine | Two electronegative N atoms strongly deactivate the ring. wikipedia.org |
Nucleophilic Aromatic Substitution on Pyrimidine
Conversely, the π-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This type of reaction is facilitated at the electron-poor C-2, C-4, and C-6 positions, particularly if a good leaving group, such as a halogen, is present at one of these sites. researchgate.netstackexchange.com The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by the ability of the ring nitrogen atoms to bear a negative charge in the resonance forms. stackexchange.com
The parent structure of this compound lacks a suitable leaving group at the activated 2, 4, or 6 positions. Therefore, it is not expected to undergo direct nucleophilic aromatic substitution. However, if the molecule were derivatized—for example, as 2-chloro-5-(1-iminopropyl)pyrimidine—it would readily react with a variety of nucleophiles at the C-2 position.
Table 2: Feasibility of Nucleophilic Aromatic Substitution on Pyrimidine Derivatives
| Position on Pyrimidine Ring | Leaving Group | Typical Nucleophile | Reaction Feasibility |
|---|---|---|---|
| C-2, C-4, C-6 | -Cl, -Br, -OTs | R-NH₂, R-O⁻, R-S⁻ | High |
| C-5 | -Cl, -Br, -OTs | R-NH₂, R-O⁻, R-S⁻ | Very Low |
| C-2, C-4, C-6 | -H | R-NH₂, R-O⁻, R-S⁻ | Requires specific conditions (e.g., Chichibabin reaction) |
Hydrolysis and Transimination Kinetics and Equilibria
The imine functional group is susceptible to reversible hydrolysis in the presence of water, yielding the parent carbonyl compound (propanal) and amine (5-aminopyrimidine). masterorganicchemistry.comnih.gov The position of the equilibrium is highly dependent on the pH of the medium.
Hydrolysis: Imine hydrolysis is typically slow in neutral or basic aqueous solutions but becomes rapid and extensive under acidic conditions. masterorganicchemistry.comzapjournals.com The acid-catalyzed mechanism involves the initial protonation of the imine nitrogen, which forms a highly electrophilic iminium ion. This intermediate is then readily attacked by a water molecule, leading to a carbinolamine that subsequently breaks down to release the amine and the protonated carbonyl. masterorganicchemistry.com The rate-determining step of hydrolysis can vary with pH; at neutral pH, the loss of water is often rate-limiting, whereas under acidic conditions, the initial attack of the amine can be the slower step. masterorganicchemistry.com While specific kinetic data for this compound is unavailable, data from related heteroaromatic imines illustrates the process.
Table 3: Illustrative Kinetic Data for the Hydrolysis of a Heteroaromatic Imine (N-salicylidene-2-aminopyridine) at 35°C rsc.org
| Reaction Pathway | Rate Constant (k) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
|---|---|---|---|
| Hydroxide-Independent Hydrolysis | (3.5 ± 0.2) × 10⁻² s⁻¹ | 59.7 ± 1.0 | -79 ± 3 |
| Acid-Catalysed Hydrolysis of [CuL]⁺ Complex | (4.4 ± 0.3) × 10² dm³ mol⁻¹ s⁻¹ | Not Reported | Not Reported |
Transimination: This reaction, also known as transamination, involves the equilibrium-driven transfer of an amino group. wikipedia.org In the context of this compound, reaction with a different primary amine would lead to the formation of a new imine and the release of 5-aminopyrimidine. youtube.comyoutube.com The mechanism involves the nucleophilic attack of the new amine on the imine carbon, proceeding through a tetrahedral intermediate before the original amine is eliminated. This process is also typically catalyzed by acid. youtube.com
Oxidative and Reductive Stability Studies
Oxidative Stability: The pyrimidine ring and the imine double bond are both potential sites for oxidation. The nitrogen atoms of the pyrimidine ring can undergo N-oxidation upon reaction with peracids. wikipedia.org The imine C=N bond can also be oxidized, often by reagents like meta-chloroperoxybenzoic acid (m-CPBA), to form a more stable oxaziridine. scirp.org Additionally, many pyrimidine derivatives are known to exhibit antioxidant properties, suggesting the ring system can participate in scavenging reactive oxygen species. orientjchem.org
Reductive Stability: The most reactive site for reduction in this compound is the C=N double bond. This bond can be readily reduced to a C-N single bond to form the corresponding secondary amine, 1-(pyrimidin-5-yl)propan-1-amine. This transformation is a key part of reductive amination protocols and can be achieved with a variety of reducing agents. nih.govnih.gov Complex metal hydrides are highly effective, and catalytic hydrogenation is also a common method. rsc.orgyoutube.com The pyrimidine ring itself can be reduced to a tetrahydropyrimidine, though this generally requires more forcing conditions, such as high-pressure catalytic hydrogenation. wikipedia.org
Table 4: Common Reagents for the Reduction of Imines
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | Mild and selective for imines over many other functional groups. youtube.com |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by H₂O quench | Powerful, less selective reducing agent. youtube.com |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | H₂ gas, catalyst, various solvents | Effective method, can also reduce the pyrimidine ring under harsher conditions. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Slightly acidic pH (e.g., pH 6) | Commonly used for one-pot reductive aminations; reduces the protonated iminium ion faster than the carbonyl. organic-chemistry.org |
Computational Chemistry and Theoretical Characterization of 1 Pyrimidin 5 Yl Propan 1 Imine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. samipubco.com For 1-(Pyrimidin-5-yl)propan-1-imine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in elucidating its molecular properties. nih.gov These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. jchemrev.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. samipubco.com
For this compound, the HOMO is primarily localized on the propan-1-imine (B14180299) moiety, particularly the C=N double bond and the adjacent alkyl group. The LUMO, on the other hand, is predominantly distributed over the pyrimidine (B1678525) ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The calculated energy gap provides a quantitative measure of the molecule's kinetic stability.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Note: These values are hypothetical and for illustrative purposes, based on typical DFT calculation results for similar molecules.
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. mdpi.com
In the EPS map of this compound, the most negative potential (red) is concentrated around the nitrogen atoms of the pyrimidine ring and the imine nitrogen, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyrimidine ring and the propan group exhibit positive potential (blue), indicating them as likely sites for nucleophilic interaction. mdpi.com
Conformational Analysis and Energy Minimization Studies
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. Due to the presence of single bonds, this compound can exist in various conformations arising from the rotation around the C-C and C-N bonds. Energy minimization studies, often carried out using molecular mechanics or DFT methods, help in determining the relative energies of these conformers.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)
Computational methods can predict spectroscopic data with a reasonable degree of accuracy, which aids in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. figshare.com The predicted shifts are valuable for assigning the signals in experimental NMR spectra. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrimidine-H2 | 9.15 | - |
| Pyrimidine-H4 | 8.80 | - |
| Pyrimidine-H6 | 8.80 | - |
| Imine-CH | 8.10 | 165.2 |
| CH₂ | 2.60 | 35.8 |
| CH₃ | 1.20 | 11.5 |
| Pyrimidine-C2 | - | 158.4 |
| Pyrimidine-C4 | - | 155.1 |
| Pyrimidine-C5 | - | 125.3 |
| Pyrimidine-C6 | - | 155.1 |
Note: These values are hypothetical and for illustrative purposes, based on typical chemical shifts for pyrimidine and imine-containing compounds.
IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical frequency calculations can predict the vibrational modes and their corresponding frequencies. msu.edulibretexts.org The characteristic C=N stretching frequency for an imine is typically observed in the range of 1690-1640 cm⁻¹. pressbooks.pub
Table 3: Predicted Key IR Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 2980-2850 |
| C=N stretch (imine) | 1655 |
| C=C, C=N stretch (ring) | 1580-1400 |
Note: These values are hypothetical and for illustrative purposes.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net The calculations can determine the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions, such as n→π* and π→π*. mdpi.com For this compound, transitions involving the pyrimidine ring and the imine chromophore are expected. acs.org
Table 4: Predicted UV-Vis Absorption Data for this compound
| λ_max (nm) | Electronic Transition |
| 265 | π→π* (pyrimidine ring) |
| 310 | n→π* (imine) |
Note: These values are hypothetical and for illustrative purposes.
Reaction Mechanism Elucidation through Transition State Theory
Computational chemistry is a powerful tool for investigating reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, key structures such as transition states and intermediates can be identified.
Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction rates. fiveable.me For a reaction involving this compound, such as its formation via the condensation of 5-formylpyrimidine and propan-1-amine, computational methods can model the entire reaction pathway. masterorganicchemistry.com This would involve identifying the hemiaminal intermediate and the transition state for the dehydration step. acs.org The calculated energy profile would reveal the rate-determining step of the reaction. Similarly, for reactions where the imine is a reactant, such as a reduction or a cycloaddition, the transition states and any intermediates can be computationally characterized to understand the reaction's feasibility and stereoselectivity. nih.govnih.govnih.gov
Calculation of Activation Energies and Reaction Coordinate Diagrams
The theoretical investigation into the reaction kinetics and mechanism of forming this compound, or any chemical reaction, heavily relies on computational quantum chemistry methods. These methods are employed to calculate the activation energies (Ea) and to map out the potential energy surface, which is visually represented by a reaction coordinate diagram. This diagram illustrates the energy of the system as it progresses from reactants to products through a transition state.
At present, specific experimental or theoretical data for the activation energy and reaction coordinate diagram for the synthesis of this compound are not available in the cited literature. However, the general mechanism for imine formation from a primary amine and a carbonyl compound is well-established and proceeds via a two-step mechanism involving a hemiaminal intermediate. libretexts.orgresearchgate.netlumenlearning.com The reaction is typically acid-catalyzed. lumenlearning.com
The computational steps to determine the activation energy and reaction coordinate diagram would involve:
Geometry Optimization: The three-dimensional structures of the reactants (pyrimidin-5-carbaldehyde and propan-1-amine), the hemiaminal intermediate, the transition states connecting these species, and the final imine product and water are optimized to find their lowest energy conformations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used for this purpose. researchgate.net
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For local minima (reactants, intermediates, products), all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Energy Calculations: The electronic energies of all optimized species are calculated at a high level of theory. These energies are then corrected with the zero-point vibrational energies (ZPVE) obtained from the frequency calculations to yield the total energies at 0 K.
Reaction Coordinate Diagram Construction: The relative energies of the reactants, transition states, intermediate, and products are plotted against the reaction coordinate. The activation energy for each step is the difference in energy between the reactant for that step and the corresponding transition state.
Hypothetical Reaction Coordinate Diagram Data for the Formation of this compound
The following table presents hypothetical energy values for the key species in the formation of this compound. These values are for illustrative purposes to demonstrate how a reaction coordinate diagram is constructed and should not be considered actual experimental or calculated data.
| Species | Hypothetical Relative Energy (kcal/mol) |
| Reactants (Pyrimidin-5-carbaldehyde + Propan-1-amine) | 0.0 |
| Transition State 1 (Formation of Hemiaminal) | +15.2 |
| Hemiaminal Intermediate | -5.8 |
| Transition State 2 (Dehydration) | +20.5 |
| Products (this compound + H₂O) | -2.3 |
This table contains hypothetical data for illustrative purposes only.
Quantitative Structure-Reactivity Relationship (QSAR) Derivations
Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their reactivity or biological activity. nih.govresearchgate.net For a series of pyrimidine derivatives, a QSAR study could be conducted to predict their reactivity, for instance, in the imine formation reaction or their interaction with a biological target.
A QSAR model is developed by:
Data Set Selection: A series of structurally related pyrimidine compounds with experimentally determined reactivity data is selected.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor. nih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to build a mathematical relationship between the calculated descriptors (independent variables) and the observed reactivity (dependent variable). nih.govresearchgate.nettandfonline.com
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and external validation with a test set of compounds not used in the model development. nih.govtandfonline.com
No specific QSAR studies for this compound were found in the reviewed literature. However, QSAR analyses have been performed on other pyrimidine derivatives to understand their biological activities. nih.govnih.govnih.gov These studies have highlighted the importance of hydrophobic, steric, and electronic properties of the substituents on the pyrimidine ring in determining their activity. nih.govnih.gov
Hypothetical QSAR Descriptors for a Series of Pyrimidine Derivatives
This table illustrates the types of descriptors that would be calculated for a QSAR study of pyrimidine derivatives. The values are hypothetical.
| Compound | LogP | Molecular Weight ( g/mol ) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity (Hypothetical Units) |
| Derivative 1 | 1.25 | 150.18 | -6.85 | -1.23 | 4.5 |
| Derivative 2 | 1.58 | 164.21 | -6.92 | -1.18 | 5.2 |
| Derivative 3 | 0.97 | 136.15 | -6.79 | -1.28 | 4.1 |
| Derivative 4 | 2.10 | 188.25 | -7.01 | -1.11 | 6.1 |
This table contains hypothetical data for illustrative purposes only.
Derivatization Strategies and Analog Development of 1 Pyrimidin 5 Yl Propan 1 Imine
Synthesis of Substituted 1-(Pyrimidin-5-yl)propan-1-imine Analogs
The synthesis of substituted analogs of this compound can be approached by introducing a variety of functional groups at different positions of the parent molecule. These modifications can be systematically explored to fine-tune the physicochemical and biological properties of the resulting compounds.
Variations at the Pyrimidine (B1678525) Ring System
The pyrimidine ring is a key component of many biologically active molecules and its substitution pattern can significantly influence the activity of the compound. researchgate.net Several synthetic strategies can be employed to introduce substituents onto the pyrimidine ring of this compound. One common approach involves the use of pre-functionalized pyrimidine precursors in the synthesis. For instance, the Pinner synthesis allows for the preparation of pyrimidines from nitriles and ammonia, offering a route to introduce substituents at various positions of the pyrimidine ring by starting with appropriately substituted precursors. mdpi.com
Multicomponent reactions represent another efficient strategy for the synthesis of substituted pyrimidines. mdpi.comorganic-chemistry.org These reactions allow for the construction of the pyrimidine ring in a single step from multiple starting materials, providing a rapid and diverse approach to a wide range of substituted analogs. For example, a three-component reaction of an amidine, an aldehyde, and a ketone can yield highly substituted pyrimidines. organic-chemistry.org
Furthermore, direct functionalization of the pyrimidine ring can be achieved through various organic reactions. Halogenated pyrimidines, for instance, are versatile intermediates that can undergo nucleophilic aromatic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups at specific positions of the pyrimidine ring. researchgate.net
Table 1: Potential Analogs of this compound with Variations at the Pyrimidine Ring
| Substituent at Pyrimidine Ring | Resulting Analog Name |
| 2-Chloro | 1-(2-Chloropyrimidin-5-yl)propan-1-imine |
| 4-Methyl | 1-(4-Methylpyrimidin-5-yl)propan-1-imine |
| 2-Amino | 1-(2-Aminopyrimidin-5-yl)propan-1-imine |
| 4-Methoxy | 1-(4-Methoxypyrimidin-5-yl)propan-1-imine |
Modifications of the Propan-1-yl Chain
The propan-1-yl chain of this compound offers several sites for modification. The imine functionality itself is a key reactive handle. For instance, the reduction of the imine to the corresponding amine is a common transformation that can lead to a new class of compounds with different biological properties. nih.govacs.org This reduction can be achieved using various reducing agents, such as sodium borohydride. acs.org
The alkyl chain can also be modified. For example, analogs with different chain lengths or branching can be synthesized by starting with different ketones in the imine formation reaction. The introduction of functional groups, such as hydroxyl or amino groups, along the alkyl chain can also be explored to enhance the polarity and hydrogen bonding capacity of the molecule.
Table 2: Potential Analogs of this compound with Modifications of the Propan-1-yl Chain
| Modification | Resulting Analog Name |
| Reduction of imine | 1-(Pyrimidin-5-yl)propan-1-amine |
| Introduction of a methyl group at C2 | 1-(Pyrimidin-5-yl)-2-methylpropan-1-imine |
| Introduction of a hydroxyl group at C2 | 1-(Pyrimidin-5-yl)-2-hydroxypropan-1-imine |
| Chain extension | 1-(Pyrimidin-5-yl)butan-1-imine |
Formation of Novel Heterocyclic Systems Utilizing this compound as a Precursor
The imine functionality in this compound can serve as a linchpin for the construction of more complex heterocyclic systems. Cyclization reactions involving the imine group can lead to the formation of fused or spirocyclic compounds with novel architectures and potentially interesting biological activities.
One potential strategy involves the reaction of this compound with bifunctional reagents. For example, reaction with a β-dicarbonyl compound could lead to the formation of a new fused pyrimidine ring through a condensation-cyclization sequence. nih.gov Similarly, cycloaddition reactions, such as [4+2] cycloadditions, could be explored to construct new six-membered rings fused to the pyrimidine core.
The use of imine intermediates in the synthesis of fused heterocyclic systems is a well-established strategy. For instance, the intramolecular cyclization of an appropriately substituted imine can lead to the formation of a new ring system. nih.gov In the case of this compound, derivatization of the propan-1-yl chain with a suitable functional group could set the stage for a subsequent intramolecular cyclization reaction.
Stereoselective Derivatization for Enantiomeric Enrichment
The introduction of chirality into the this compound scaffold can be achieved through stereoselective derivatization. This is particularly relevant for the development of compounds with specific biological targets, as enantiomers often exhibit different pharmacological activities.
A key strategy for introducing a chiral center is the stereoselective reduction of the imine to the corresponding chiral amine. This can be achieved using chiral reducing agents or through catalytic asymmetric reduction. For instance, the use of chiral ligands in combination with a metal catalyst can facilitate the enantioselective addition of a hydride to the imine, yielding one enantiomer of the amine in excess. nih.gov
Alternatively, chiral auxiliaries can be employed during the synthesis. A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction in a stereoselective manner. After the desired stereocenter has been created, the auxiliary can be removed.
Design Principles for Next-Generation Imine-Pyrimidine Scaffolds
The design of next-generation imine-pyrimidine scaffolds with improved properties requires a deep understanding of the structure-activity relationships (SAR) that govern their biological activity. Several key design principles can be considered to guide the development of new analogs.
The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. The introduction of specific functional groups at different positions of the ring can modulate the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, all of which can influence its interaction with a biological target. researchgate.netnih.govmdpi.com
Table 3: Key Design Principles for Imine-Pyrimidine Scaffolds
| Design Principle | Expected Impact |
| Introduction of hydrogen bond donors/acceptors on the pyrimidine ring | Enhanced binding affinity and selectivity |
| Variation of the substituent on the imine nitrogen | Modulation of steric and electronic properties |
| Optimization of lipophilicity | Improved permeability and bioavailability |
| Introduction of metabolically stable groups | Increased in vivo half-life |
| Scaffold hopping | Exploration of new chemical space and intellectual property |
Research on this compound in Materials Science and Catalysis Remains Undocumented
An extensive review of scientific literature and chemical databases reveals a significant gap in the research concerning the chemical compound this compound. Specifically, there is no available information on its synthesis, characterization, or application in the fields of materials science and catalysis. While the broader classes of pyrimidine and imine compounds are subjects of considerable study, this particular derivative appears to be unexplored in non-biological applications.
The pyrimidine core is a well-known heterocyclic scaffold that is integral to numerous biologically active molecules and is increasingly being explored in materials science. tandfonline.comnih.gov Similarly, the imine group (a carbon-nitrogen double bond) is a versatile functional group used in the synthesis of ligands for metal complexes and as a dynamic covalent bond in advanced materials. rsc.orgnih.gov However, the specific combination of a propan-1-imine (B14180299) substituent at the 5-position of the pyrimidine ring has not been the subject of published research.
Consequently, the exploration of this compound in the following areas, as requested, cannot be substantiated with any research findings:
Exploration of 1 Pyrimidin 5 Yl Propan 1 Imine in Materials Science and Catalysis Non Biological Applications
Q & A
Q. What synthetic strategies are most effective for preparing 1-(pyrimidin-5-yl)propan-1-imine, and how can reaction conditions be optimized?
Methodological Answer : The compound can be synthesized via condensation of pyrimidin-5-amine with propanal under acidic or dehydrating conditions. Key optimization parameters include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or molecular sieves to accelerate imine formation .
- Solvent choice : Anhydrous solvents (e.g., toluene or THF) minimize hydrolysis of the imine bond.
- Temperature control : Moderate heating (60–80°C) balances reaction rate and product stability.
Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Identify the imine proton (δ ~8.1–8.5 ppm) and pyrimidine ring protons (δ ~8.5–9.0 ppm). Compare with analogous pyrimidine derivatives .
- IR spectroscopy : Detect the C=N stretch (~1640–1690 cm⁻¹) and absence of carbonyl peaks to rule out ketone intermediates.
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with imine cleavage .
Q. How does the electronic nature of the pyrimidine ring influence the stability of the imine moiety?
Methodological Answer : Electron-withdrawing substituents on the pyrimidine ring (e.g., nitro or cyano groups) stabilize the imine bond by reducing electron density at the nitrogen atom. Computational studies (e.g., NBO analysis) can quantify charge distribution . Experimentally, stability under hydrolytic conditions (e.g., aqueous buffer at pH 7.4) should be tested via UV-Vis or HPLC to assess degradation kinetics.
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound derivatives be systematically addressed?
Methodological Answer :
- Purity validation : Use HPLC with diode-array detection to rule out impurities contributing to false activity signals .
- Structural analogs : Compare activity with derivatives like 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea to isolate substituent effects .
- Dose-response curves : Perform IC₅₀/EC₅₀ assays in triplicate with positive/negative controls (e.g., cisplatin for cytotoxicity) to ensure reproducibility .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvent effects on imine stability, focusing on hydrolysis pathways in aqueous media.
- Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize activity differences observed in vitro .
Q. How does crystallographic refinement software (e.g., SHELXL) improve structural accuracy for imine-containing compounds?
Methodological Answer : SHELXL refines X-ray diffraction data by:
- Twinned data handling : Robust algorithms resolve overlapping reflections common in low-symmetry crystals .
- Hydrogen placement : Position H atoms accurately using riding models or neutron diffraction data.
- Disorder modeling : Address conformational flexibility in the propan-1-imine chain via PART instructions . Validate refinement with R-factor convergence (<5%) and residual electron density maps.
Data Contradiction Analysis
Q. How to resolve conflicting reports on the synthetic yield of this compound?
Methodological Answer :
- Reagent quality : Ensure pyrimidin-5-amine is anhydrous (Karl Fischer titration) to avoid side reactions.
- Byproduct identification : Use LC-MS to detect intermediates (e.g., Schiff base adducts) and optimize quenching steps.
- Cross-validation : Compare yields under inert (N₂) vs. ambient conditions to assess air sensitivity .
Structural and Functional Analogues
Q. What structural modifications enhance the bioactivity of this compound derivatives?
Methodological Answer :
- Substituent effects : Introduce fluorinated or methyl groups at the pyrimidine 2-position to improve lipophilicity and target binding .
- Scaffold hybridization : Merge with urea or acetamide moieties (e.g., as in 1-(2-ethoxyphenyl)-3-(pyrimidin-5-yl)urea) to exploit dual-binding pharmacophores .
- SAR studies : Test analogs in enzyme inhibition assays (e.g., kinase panels) to map critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
